2-Amino-N-(5-methylthiazol-2-yl)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-3-9-7(12-4)10-6(11)5(2)8/h3,5H,8H2,1-2H3,(H,9,10,11) |
InChI Key |
HVWBNADEXBDLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Chloropropionaldehyde and Thiourea
This method, detailed in patent WO2001023340A1, involves reacting 2-chloropropionaldehyde with thiourea in an aqueous medium. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the aldehyde’s α-carbon, followed by cyclization to form the thiazole ring.
Reaction Conditions
-
Molar Ratio : 0.9–1.1 mol thiourea per mol 2-chloropropionaldehyde
-
Temperature : 40–100°C
-
Time : 1–15 hours
The aqueous medium minimizes side reactions, and the product is extracted without isolation, streamlining downstream steps.
Hantzsch Thiazole Synthesis
An alternative approach employs α-halo ketones and thiourea. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol under reflux to form the thiazole core. This method offers modularity for introducing substituents but requires stringent control over stoichiometry to avoid polysubstitution.
Key Data
| Parameter | Hantzsch Method | Cyclocondensation |
|---|---|---|
| Yield | 74–78% | 85–92% |
| Reaction Time | 6–8 hours | 1–15 hours |
| Purification | Column Chromatography | Aqueous Extraction |
Introduction of the Propanamide Side Chain
The propanamide group is introduced via amide bond formation between 5-methylthiazol-2-amine and a propanoic acid derivative.
Carbodiimide-Mediated Coupling
A widely adopted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. For example:
-
Activation : Propanoic acid is treated with EDCI/HOBt in dichloromethane at 0°C for 30 minutes.
-
Coupling : 5-Methylthiazol-2-amine is added, and the reaction proceeds at room temperature for 12 hours.
Optimization Insights
Acid Chloride Route
Propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 5-methylthiazol-2-amine:
Conditions
Purification and Characterization
Purification Techniques
Analytical Data
Spectroscopic Confirmation
-
IR : Amide C=O stretch at 1650–1680 cm⁻¹; NH stretch at 3300–3350 cm⁻¹.
-
¹H NMR (DMSO-d₆):
-
Mass Spectrometry : Molecular ion peak at m/z 247.32 (C₇H₁₁N₃OS).
Process Optimization and Challenges
Yield Enhancement Strategies
Common Impurities
Industrial-Scale Considerations
Cost-Effective Synthesis
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(5-methylthiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Research
Antimicrobial Agents
One of the primary applications of 2-Amino-N-(5-methylthiazol-2-yl)propanamide is in the development of antimicrobial agents. The compound has shown promise in inhibiting various microbial strains, making it a candidate for further investigation in drug discovery processes aimed at combating infections.
Enzyme Inhibition
This compound has also been studied for its enzyme inhibition properties. It exhibits significant biological activity that can be harnessed for therapeutic applications, particularly in targeting specific enzymes involved in disease processes. Research indicates that it may act as an inhibitor for key enzymes, which could be beneficial in treating conditions like cancer and bacterial infections .
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including this compound. Compounds with similar thiazole structures have demonstrated efficacy in preclinical models for seizure control. The mechanism of action appears to involve modulation of neurotransmitter systems, which is critical for developing new antiseizure medications .
Anti-inflammatory Activity
In silico studies and molecular target identification have shown that derivatives of 5-methylthiazole exhibit anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests its potential as an anti-inflammatory agent, providing a pathway for developing new treatments for inflammatory diseases .
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains | Potential development of new antibiotics |
| Enzyme Inhibition | Significant inhibition of enzymes related to cancer progression | Could lead to novel cancer therapies |
| Anticonvulsant Activity | Showed protective effects in seizure models | Possible new treatment options for epilepsy |
| Anti-inflammatory Effects | Inhibition of COX-1 with superior activity compared to standard drugs | Development of safer anti-inflammatory medications |
Mechanism of Action
The mechanism of action of 2-Amino-N-(5-methylthiazol-2-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural and Functional Insights:
Heterocyclic Ring Modifications: Thiazole vs. Oxadiazole/Oxazole: The substitution of thiazole (with sulfur) for oxadiazole () or oxazole () alters electronic properties. Oxazole, with an oxygen atom, may reduce metabolic stability due to increased polarity .
Substituent Effects :
- Methyl vs. Chlorine/Phenyl : The 5-methyl group on the thiazole ring in the target compound likely increases lipophilicity compared to chlorine () or phenyl () substituents. This could enhance membrane permeability but may affect target selectivity.
Biological Activity :
- Compounds with oxadiazole moieties () demonstrate HDAC8 inhibition, suggesting that the target compound’s thiazole-propanamide structure might share similar mechanistic pathways. However, the absence of a phenyl group (as in ) could reduce potency but improve solubility.
Synthetic Routes :
- Analogs like 8g () were synthesized via nucleophilic substitution and acylation, indicating feasible routes for the target compound’s preparation. Stereospecific synthesis (e.g., ’s (S)-isomer) highlights the importance of chirality in biological activity .
Biological Activity
2-Amino-N-(5-methylthiazol-2-yl)propanamide, also known as (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride, is a compound that has garnered attention for its significant biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article details the biological activity of this compound, including its mechanisms of action, related case studies, and research findings.
- Chemical Formula : CHClNOS
- Molecular Weight : Approximately 221.71 g/mol
- Structure : Features a thiazole ring, an amine group, and a propanamide structure.
Research indicates that (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide exhibits notable activity in several areas:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which is crucial for its potential therapeutic applications. For example, it has shown significant inhibition in acetylcholinesterase (AChE) assays, with an IC50 value indicating potent activity against this target .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. It has been evaluated against various bacterial strains with promising results .
- Antitumor Activity : The thiazole moiety is often associated with anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide could have similar potential .
Enzyme Inhibition Studies
A study highlighted the compound's efficacy as an AChE inhibitor:
- Compound Tested : (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide
- IC50 Values :
Antimicrobial Testing
The compound was tested against various pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
Research into thiazole derivatives has shown that compounds with similar structures can exhibit significant anticancer properties:
- Cell Lines Tested : Human glioblastoma U251 and melanoma WM793.
- IC50 Values : Less than the reference drug doxorubicin, indicating strong anticancer activity .
Comparative Analysis
To further understand the biological activities of (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-N-(4-methylthiazol-2-yl)propanamide | Similar thiazole structure | Different methyl group position |
| N-(5-Methylthiazol-2-yl)glycine | Contains glycine instead of propanamide | Different amino acid backbone |
| (S)-2-Amino-N-(methylthiazol-4-yl)propanamide | Variation in thiazole substitution | Different position of methyl group |
This table illustrates the structural diversity among thiazole derivatives and their potential implications for biological activity.
Q & A
Q. What are the standard synthetic routes for 2-Amino-N-(5-methylthiazol-2-yl)propanamide, and how are intermediates characterized?
A common method involves coupling a thiazole derivative with a propanamide precursor. For example:
- Step 1 : React 5-methylthiazol-2-amine with a chloroacetyl chloride derivative in a polar solvent (e.g., DMF) under reflux, using triethylamine as a base .
- Step 2 : Purify the product via recrystallization (e.g., using pet-ether) or column chromatography .
- Characterization : Confirm intermediate structures using ¹H/¹³C NMR (to verify amine and carbonyl groups), IR spectroscopy (to detect C=O stretching at ~1650 cm⁻¹), and mass spectrometry (to validate molecular ion peaks) .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : Assign peaks for the thiazole ring protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and amide NH (δ 8.1–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C₇H₁₀N₃OS requires m/z 184.0512) .
- X-ray crystallography (if crystals are obtained): Resolve 3D conformation using SHELX software for refinement .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC₅₀ values .
- Antimicrobial screening : Use disk diffusion against E. coli or S. aureus to assess inhibition zones .
- Enzyme inhibition : Evaluate binding to kinases or proteases via fluorescence polarization .
Advanced Research Questions
Q. How can synthetic yield be optimized in multi-step reactions?
- Solvent selection : Use DMF for high solubility of intermediates but switch to ethanol for recrystallization to avoid side products .
- Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
- Reaction monitoring : Employ TLC (hexane:ethyl acetate, 7:3) or HPLC (C18 column, acetonitrile/water gradient) to track progress .
Table 1 : Optimization Parameters for Key Steps
| Step | Variable | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Amide coupling | Temperature | 80°C (reflux) | 15% ↑ |
| Purification | Solvent system | Ethanol/water (3:1) | 20% ↑ |
| Catalysis | ZnCl₂ (5 mol%) | Reduced reaction time (4h → 2h) |
Q. How to resolve contradictions in spectroscopic or bioactivity data?
- Orthogonal validation : Cross-check NMR assignments with 2D techniques (e.g., COSY, HSQC) to distinguish overlapping signals .
- Dose-response retesting : Replicate bioassays with stricter controls (e.g., ATP levels in cytotoxicity assays) to confirm IC₅₀ reproducibility .
- Computational docking : Compare predicted binding modes (e.g., AutoDock Vina) with experimental IC₅₀ values to validate target engagement .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Simulate binding to the ATP pocket of kinases (e.g., EGFR) using AMBER or GROMACS .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .
- ADMET prediction : Use SwissADME to assess solubility (LogP < 3) and cytochrome P450 inhibition risks .
Q. What advanced assays elucidate the mechanism of action in disease models?
- Apoptosis studies : Perform Annexin V/PI staining and caspase-3 activation assays in treated cells .
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes (e.g., Bax, Bcl-2) .
- Protein interaction mapping : Apply SPR (surface plasmon resonance) to measure binding kinetics with purified receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
